molecular formula C18H19N5O2 B2409622 1-(3-methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448136-84-2

1-(3-methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2409622
CAS RN: 1448136-84-2
M. Wt: 337.383
InChI Key: ZRWRAWJEHWMXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, also known as MPPEU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPPEU is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it a promising candidate for various research fields.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound may increase the levels of acetylcholine in the brain, which may improve cognitive function. This compound has also been found to bind to the CB1 receptor, a receptor that is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to improve cognitive function and memory retention. This compound has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in the brain and other tissues. In addition, this compound has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea in lab experiments is its unique chemical structure, which may allow it to interact with certain enzymes and receptors in the body. This compound is also relatively easy to synthesize, which may make it a cost-effective option for researchers. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-(3-methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea. One area of potential research is the development of this compound derivatives that may have improved bioavailability and pharmacokinetic properties. Another area of research is the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to have potential applications in various scientific research fields, including neuroscience, cancer research, and immunology. While there are still many unknowns about this compound, its unique chemical structure and potential therapeutic effects make it a promising candidate for further research.

Synthesis Methods

The synthesis of 1-(3-methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves a multi-step process that begins with the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-(3-methoxyphenyl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to form 3-(3-methoxyphenyl)-1-(hydrazinocarbonyl)prop-2-en-1-one. The final step involves the reaction of the intermediate with 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine to form the final product, this compound.

Scientific Research Applications

1-(3-methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has been found to have potential applications in various scientific research fields, including neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been found to have anti-tumor properties and has been shown to inhibit the growth of cancer cells. In immunology, this compound has been found to have potential as an immunomodulatory agent and has been shown to increase the production of cytokines.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-25-15-6-4-5-14(13-15)21-18(24)20-10-12-23-11-8-17(22-23)16-7-2-3-9-19-16/h2-9,11,13H,10,12H2,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWRAWJEHWMXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.